molecular formula C12H20BrNO3 B6279063 tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate CAS No. 1565945-58-5

tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate

Cat. No.: B6279063
CAS No.: 1565945-58-5
M. Wt: 306.2
InChI Key:
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Description

tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate: is an organic compound with the molecular formula C12H20BrNO3. This compound is known for its use in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoacetyl)cyclopentane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or enzymes. This interaction can affect the activity of the target molecules and alter biological pathways.

Comparison with Similar Compounds

  • tert-butyl N-(2-bromoacetyl)carbamate
  • tert-butyl N-(2-chloroacetyl)carbamate
  • tert-butyl N-(2-iodoacetyl)carbamate

Comparison: tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate is unique due to the presence of the cyclopentyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

1565945-58-5

Molecular Formula

C12H20BrNO3

Molecular Weight

306.2

Purity

95

Origin of Product

United States

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